Isoniazid pyruvate, (Z)-

Description

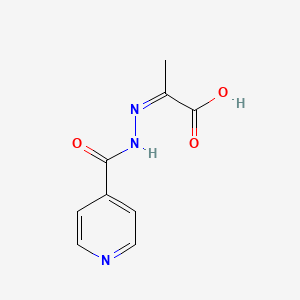

Structure

3D Structure

Properties

CAS No. |

1393599-25-1 |

|---|---|

Molecular Formula |

C9H9N3O3 |

Molecular Weight |

207.19 g/mol |

IUPAC Name |

(2Z)-2-(pyridine-4-carbonylhydrazinylidene)propanoic acid |

InChI |

InChI=1S/C9H9N3O3/c1-6(9(14)15)11-12-8(13)7-2-4-10-5-3-7/h2-5H,1H3,(H,12,13)(H,14,15)/b11-6- |

InChI Key |

ZGGPNDKKJIWQJU-WDZFZDKYSA-N |

Isomeric SMILES |

C/C(=N/NC(=O)C1=CC=NC=C1)/C(=O)O |

Canonical SMILES |

CC(=NNC(=O)C1=CC=NC=C1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Isoniazid Pyruvate, Z

Established Synthetic Pathways for Isoniazid (B1672263) Pyruvate (B1213749), (Z)-

The formation of isoniazid pyruvate, (Z)-, is primarily achieved through the condensation of isoniazid with pyruvic acid, leading to the formation of a hydrazone linkage. This reaction is a cornerstone in the synthesis of this class of molecules.

Condensation Reactions for Hydrazone Formation

The synthesis of isonicotinoyl hydrazones, including isoniazid pyruvate, is commonly accomplished through the condensation reaction between isoniazid and a corresponding keto acid. nih.govresearchgate.net In a typical procedure, isoniazid is dissolved in a suitable solvent, such as hot methanol, and pyruvic acid is added dropwise. The reaction mixture is then refluxed for a period, after which the product precipitates upon cooling and can be collected by filtration. nih.gov This straightforward approach allows for the formation of the C=N double bond characteristic of hydrazones. researchgate.net The reaction joins the nucleophilic nitrogen of the hydrazide group in isoniazid with the electrophilic carbonyl carbon of pyruvic acid. researchgate.net

The formation of hydrazones can also be facilitated under various conditions, including the use of catalysts or different solvent systems, to optimize reaction times and yields. researchgate.net For instance, the synthesis of related isonicotinoyl hydrazones has been achieved by co-grinding isoniazid and an aldehyde, sometimes with the addition of an acid catalyst like p-toluenesulfonic acid (p-TSA). researchgate.net

Stereochemical Control in (Z)-Isomer Synthesis

N-acylhydrazones can theoretically exist as four possible stereoisomers due to (E/Z) configuration at the C=N double bond and (cis/trans) conformation of the amide bond. mdpi.com However, in practice, the (E) isomer is often the thermodynamically more stable and predominantly formed product in many syntheses of isonicotinoyl hydrazones. nih.gov For example, in the synthesis of 2-(2-isonicotinoylhydrazineylidene)propanoic acid from isoniazid and pyruvic acid, the (E)-isomer is the main product, with the (Z)-isomer being formed in very small amounts and often removed during purification. nih.gov

While direct methods to selectively synthesize the (Z)-isomer of isoniazid pyruvate are not extensively detailed in the provided literature, the existence and stability of (Z)-isomers in other N-acylhydrazones are noted. For some related compounds, the (Z)-form can be stabilized by strong intramolecular hydrogen bonds, particularly in less polar solvents. mdpi.com Computational studies on related pyruvate condensation products, such as 2-methyl-4-oxopent-2-enedioic acid (OMPD), have shown the Z-isomer to be the lowest in energy and the most abundant isomer across a range of pH values, suggesting its potential for thermodynamic favorability under specific conditions. nasa.gov

Synthesis of Isoniazid Pyruvate Analogues and Derivatives

The modification of the isoniazid pyruvate scaffold is a key strategy for developing new chemical entities. These modifications often target the carboxyl group or involve conjugation with other molecules to alter the compound's properties.

Derivatization of the Carboxyl Group

The carboxyl group of isoniazid pyruvate and its analogs is a prime target for derivatization, often to enhance properties like lipophilicity. One common strategy is the formation of esters. For instance, more lipophilic esters of 2-(2-isonicotinoylhydrazineylidene)propanoic acid have been synthesized by coupling the acid with various alcohols, phenols, and thiols using carbodiimide-mediated coupling reactions. nih.gov This method allows for the creation of a diverse library of ester derivatives.

Furthermore, isoniazid itself can be used as a derivatizing agent for other carboxyl-containing metabolites in analytical chemistry, highlighting the reactivity of its hydrazino group which could be conceptually reversed to consider derivatization of the pyruvate carboxyl. nih.govresearchgate.net This derivatization strategy is employed to improve the detection and quantification of these metabolites in complex biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). nih.govresearchgate.net

A variety of ester derivatives of (E)-2-(2-isonicotinoylhydrazineylidene)propanoic acid have been synthesized, and their characterization provides insight into the types of modifications possible at the carboxyl group.

| Compound ID | Ester Group | Yield (%) | Melting Point (°C) |

| 3h | 4-Bromophenyl | 92 | 190.0–192.0 |

| 3n | Pyridin-4-ylmethyl | 65 | 126.0–128.0 |

| 3q | 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl | 72 | 123.0–125.7 |

Table based on data from a study on (E)-isomer derivatives, illustrating potential derivatization strategies. nih.gov

Structural Elaboration via Conjugation Strategies

Conjugation of isoniazid and its derivatives to other molecules is a widely explored strategy to create novel compounds. researchgate.net These conjugation strategies aim to combine the structural features of isoniazid pyruvate with other chemical entities to achieve synergistic effects or to target specific biological pathways. researchgate.netresearchgate.net

Examples of conjugation partners include:

Polymers: Polyethylene glycol (PEG) has been conjugated with isoniazid to create macromolecular prodrugs. researchgate.netresearchgate.net This is typically done to alter the pharmacokinetic properties of the parent drug. researchgate.net

Peptides: Isoniazid has been covalently linked to various cell-penetrating and antimicrobial peptides. elte.hufrontiersin.org This approach often involves a derivatized isoniazid, such as isonicotinoylhydrazinoacetic acid, which is then coupled to the peptide. elte.hufrontiersin.org

Other small molecules: Isoniazid has been conjugated with molecules like cinnamic acid and its derivatives. frontiersin.org

These conjugation strategies often result in the formation of new chemical entities with significantly different properties compared to the parent molecules.

Mechanochemical Approaches in Isoniazid Pyruvate Synthesis

Mechanochemistry, which involves inducing reactions through mechanical force, has emerged as a green and efficient alternative for the synthesis of isoniazid derivatives. researchgate.netnih.gov This solvent-free or low-solvent approach offers several advantages, including shorter reaction times, higher yields, and reduced environmental impact. mdpi.com

The synthesis of isonicotinoyl hydrazones has been successfully achieved by grinding isoniazid with various aldehydes in a vibratory mill. researchgate.netmdpi.com This method has been used to produce a series of isoniazid derivatives bearing phenolic or heteroaromatic moieties. mdpi.comnih.gov The reaction can be performed with or without a catalyst, although the addition of an acid catalyst like p-TSA has been shown to be effective. researchgate.net

Mechanochemical methods have also been employed to prepare co-crystals of isoniazid with various co-formers, such as dicarboxylic acids and polyphenols. mdpi.comfrontiersin.org While not a direct synthesis of the pyruvate derivative, this demonstrates the utility of mechanochemistry in modifying isoniazid-based structures through non-covalent interactions, a principle that could be extended to the synthesis of isoniazid pyruvate derivatives under solid-state conditions. mdpi.comfrontiersin.org

| Reactant 1 | Reactant 2 | Method | Product |

| Isoniazid | p-Hydroxybenzaldehyde | Co-grinding | Phenolic hydrazone 1a |

| Isoniazid | Indole/Indazole/Imidazole aldehydes | Co-grinding with p-TSA | Heteroaromatic hydrazones |

| Isoniazid | Glutaric Acid | Grinding | INHGA co-crystal |

Table illustrating the application of mechanochemistry in synthesizing isoniazid derivatives and co-crystals. researchgate.netmdpi.comfrontiersin.org

Structural Elucidation and Advanced Characterization Techniques for Isoniazid Pyruvate, Z

Spectroscopic Analysis

Spectroscopy is fundamental to the structural elucidation of Isoniazid (B1672263) Pyruvate (B1213749), (Z)-, enabling researchers to probe its molecular features through the interaction of matter and electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules, and it is particularly crucial for distinguishing between geometric isomers like the (Z)- and (E)- forms of isoniazid pyruvate. The chemical shifts (δ) of protons (¹H NMR) and carbon atoms (¹³C NMR) are highly sensitive to their local electronic environment, which differs significantly between isomers.

In the synthesis of related isoniazid pyruvate esters, NMR was successfully used to identify the isomers formed. nih.gov Although the (Z)-isomer was often produced in smaller quantities, its presence and ratio to the (E)-isomer could be determined from the distinct signals in the NMR spectrum. nih.gov The dominant (E)-isomer of various ester derivatives has been characterized in detail, providing a reference for the expected signals of the (Z)-isomer. nih.gov For example, the chemical shifts of the methyl group (CH₃) and the protons on the pyridine (B92270) ring are key indicators for distinguishing between the two geometric forms. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for a Related (E)-Isoniazid Pyruvate Ester Derivative Data for 4-Fluorophenyl (E)-2-(2-isonicotinoylhydrazineylidene)propanoate in DMSO-d₆. nih.gov

| Nucleus | Chemical Shift (δ) in ppm | Assignment |

| ¹H | 11.38 | CONH N |

| ¹H | 8.80–8.73 | Pyridine Ring Protons (H2, H6) |

| ¹H | 7.80–7.75 | Pyridine Ring Protons (H3, H5) |

| ¹H | 7.32–7.23 | Phenyl Ring Protons |

| ¹H | 2.26 | CH ₃ |

| ¹³C | 164.02, 163.34 | C =O (Ester and Amide) |

| ¹³C | 150.16, 149.90 | Pyridine Ring Carbons |

| ¹³C | 140.63 | C =N |

| ¹³C | 13.64 | C H₃ |

This interactive table showcases typical NMR data used for structural confirmation. The distinct values for each nucleus allow for unambiguous assignment.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For Isoniazid Pyruvate, (Z)-, IR analysis is essential to confirm the formation of the hydrazone linkage (C=N) and the retention of other key functional groups.

The parent molecule, isoniazid, displays characteristic absorption bands for the N-H stretch of the hydrazine (B178648) group and the C=O stretch of the amide (Amide I band). core.ac.ukresearchgate.net Upon reaction with pyruvic acid to form the hydrazone, new characteristic bands appear. The IR spectra of related isoniazid pyruvate derivatives show key absorption bands that confirm the structure. nih.gov These include the N-H stretching vibration (around 3200 cm⁻¹), the amide C=O stretching (around 1680 cm⁻¹), the ester C=O stretching (around 1730-1750 cm⁻¹ for ester derivatives), and the C=N imine stretching. nih.gov

Table 2: Key IR Absorption Bands for a Related (E)-Isoniazid Pyruvate Derivative Data for 4-Bromophenyl (E)-2-(2-isonicotinoylhydrazineylidene)propanoate. nih.gov

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3182 | N-H | Stretching |

| 1734 | C=O (Ester) | Stretching |

| 1682 | C=O (Amide) | Stretching (Amide I) |

| 1387 | CH₃ | Bending |

This interactive table highlights the specific frequencies that act as fingerprints for the functional groups within the molecule.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic structure and conjugated systems (chromophores). The parent compound, isoniazid, exhibits a characteristic maximum absorption (λmax) at approximately 263-266 nm. pcijournal.orgiajps.comnih.gov

The formation of Isoniazid Pyruvate, (Z)- involves the creation of a hydrazone C=N double bond, which extends the conjugated π-electron system of the molecule. This extension of the chromophore is expected to cause a bathochromic shift (a shift to a longer wavelength) in the λmax compared to isoniazid alone. While specific UV-Vis spectra for the isolated (Z)-isomer are not detailed in the provided results, analysis of related isoniazid derivatives confirms that modification of the hydrazide group leads to changes in the absorption spectrum. researchgate.net For instance, the synthesis of a PEGylated isoniazid derivative resulted in the appearance of a new absorption peak, indicating the formation of a new chromophore system. researchgate.net

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight of Isoniazid Pyruvate, (Z)- and identifying it in complex mixtures like biological samples. harvard.eduplos.org

High-resolution mass spectrometry (HRMS) can provide the exact mass of the compound, allowing for the determination of its elemental formula. The molecular formula of Isoniazid Pyruvate is C₉H₉N₃O₃, corresponding to an exact mass of 207.0644 Da. nih.gov Studies utilizing liquid chromatography-mass spectrometry (LC-MS) have successfully identified isoniazid pyruvate as a metabolite in plasma, detecting its protonated molecule [M+H]⁺ at an m/z of 208.0682. harvard.edu Tandem mass spectrometry (MS/MS) can further fragment the parent ion to produce a characteristic pattern, which enhances the certainty of identification. For the parent drug isoniazid, the transition of the protonated molecule at m/z 138.1 to a fragment ion at m/z 121.0 is commonly monitored. academicjournals.org

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique can unambiguously establish the molecular geometry, conformation, and stereochemistry of Isoniazid Pyruvate, (Z)-, providing precise bond lengths, bond angles, and torsional angles. It is the gold standard for confirming the (Z)- configuration in the solid state.

While the crystal structures of the parent drug isoniazid and its polymorphs have been extensively studied and resolved nsf.gov, specific X-ray crystallographic data for Isoniazid Pyruvate, (Z)- were not available in the searched literature. However, the application of this technique to related isoniazid derivatives has confirmed their structures and intermolecular interactions, such as hydrogen bonding and π–π stacking, which stabilize the crystal packing. iiarjournals.org

Chromatographic Techniques for Chemical Purity and Isomer Separation

Chromatographic methods are essential for separating the components of a mixture and assessing the purity of a compound. For Isoniazid Pyruvate, (Z)-, techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are critical.

HPLC is widely used for the quantification of isoniazid and its metabolites from various matrices. unesp.brnih.gov LC coupled with mass spectrometry (LC-MS) is particularly powerful, as it combines the separation capabilities of chromatography with the specific detection of MS. harvard.eduplos.org This method has been used to separate and identify isoniazid pyruvate from other metabolites in biological fluids. harvard.eduplos.org Furthermore, chromatography is vital for separating the (Z)- and (E)-isomers of isoniazid pyruvate, which may be formed concurrently during synthesis. nih.gov The purity of synthesized batches of related compounds has been assessed using TLC. nih.gov

Table 3: Summary of Analytical Techniques and Their Applications

| Technique | Application for Isoniazid Pyruvate, (Z)- | Key Findings |

| NMR Spectroscopy | Isomeric determination, structural confirmation | Distinguishes between (Z) and (E) isomers based on unique chemical shifts. nih.gov |

| IR Spectroscopy | Functional group identification | Confirms presence of C=O, N-H, and C=N groups. nih.gov |

| UV-Vis Spectroscopy | Analysis of the conjugated system (chromophore) | Expected to show a shifted λmax compared to isoniazid due to extended conjugation. researchgate.net |

| Mass Spectrometry | Molecular weight confirmation, identification in mixtures | Confirms molecular formula (C₉H₉N₃O₃) and enables detection in biological samples. harvard.edunih.gov |

| X-ray Crystallography | Absolute 3D structure determination | Gold standard for confirming (Z)-geometry in the solid state (data not found). iiarjournals.org |

| Chromatography (HPLC, LC-MS, TLC) | Purity assessment, isomer separation | Separates (Z)- from (E)-isomer and quantifies the compound in complex matrices. nih.govharvard.eduplos.org |

This interactive table provides a summary of how each analytical method contributes to the full characterization of the compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a predominant technique for the analysis of isoniazid and its derivatives due to its high sensitivity and versatility. unesp.brnih.gov While specific HPLC methods dedicated exclusively to the (Z)-isomer of isoniazid pyruvate are not extensively detailed in the literature, methods for the parent compound and its major metabolites are well-established and provide a framework for its analysis.

In a pilot study utilizing Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful variant of HPLC, the mass-to-charge ratio (m/z) for isoniazid pyruvate was identified as 208.0682. plos.org This study detected the metabolite in plasma samples of tuberculosis patients undergoing treatment, confirming its presence in vivo. plos.org The analysis was part of a broader metabolomics approach to characterize metabolic phenotypes. plos.org

General HPLC methods for isoniazid often employ reverse-phase columns (such as C8 or C18) with a mobile phase consisting of a buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.govresearchgate.netsciensage.info Detection is commonly performed using UV detectors at wavelengths ranging from 264 nm to 333 nm, depending on the specific method and whether derivatization is used. sciensage.infoscispace.com For instance, one method for the simultaneous determination of isoniazid, pyrazinamide, and rifampicin (B610482) utilized a C18 column with a gradient elution of a phosphate (B84403) buffer and acetonitrile, with UV detection at 264 nm. sciensage.info Another approach used a mobile phase of methanol, water, isopropanol, acetonitrile, and sodium acetate (B1210297) with UV detection at 333 nm after derivatization. scispace.com

These established HPLC conditions for isoniazid and its other metabolites, such as acetylisoniazid (B140540), serve as a foundation for developing and optimizing specific methods for the quantification of isoniazid pyruvate.

Table 1: HPLC and LC-MS Parameters for Analysis of Isoniazid and its Metabolites

| Parameter | Details | Reference(s) |

| Technique | Liquid Chromatography-Mass Spectrometry (LC-MS) | plos.org |

| Analyte | Isoniazid Pyruvate | plos.org |

| m/z | 208.0682 | plos.org |

| Technique | High-Performance Liquid Chromatography (HPLC) | nih.govsciensage.infoscispace.com |

| Analytes | Isoniazid, Acetylisoniazid, Rifampicin, Pyrazinamide | nih.govsciensage.infoscispace.com |

| Column | C18, C12, C8 | nih.govresearchgate.netscispace.com |

| Mobile Phase | Methanol-acetonitrile-buffer; Phosphate buffer-acetonitrile | nih.govsciensage.info |

| Detection | UV at 264 nm, 273 nm, 333 nm | researchgate.netsciensage.infoscispace.com |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) offers a simpler and more cost-effective method for the qualitative and semi-quantitative analysis of isoniazid and its metabolites. It has been successfully used to monitor patient compliance with antituberculosis therapy by detecting metabolites in urine. nih.gov

A simplified TLC method has been developed to distinguish between isoniazid and its primary metabolite, acetylisoniazid. nih.gov This method utilizes silica (B1680970) gel plates as the stationary phase and a developing solvent system of ethyl acetate-methanol (70:30 v/v). nih.gov Detection of the compound spots is typically achieved using iodine vapor or under UV light at 254 nm. nih.govfrontiersin.org

While TLC methods are established for separating various organic acids, including pyruvic acid, on silica gel and cellulose (B213188) plates, specific research detailing the separation and identification of Isoniazid Pyruvate, (Z)- using TLC is not available in the reviewed literature. core.ac.uk However, the principles used for separating isoniazid, its metabolites, and related keto-acids could be adapted to develop a TLC system for Isoniazid Pyruvate. nih.govcore.ac.uk For instance, a reversed-phase HPTLC method was developed for separating isoniazid from other antitubercular drugs using a mobile phase of ethanol (B145695), water, glacial acetic acid, and ammonia (B1221849) solution. nih.gov Such systems could be a starting point for optimizing the separation of isoniazid pyruvate.

Table 3: Thin-Layer Chromatography Parameters for Isoniazid Metabolite Analysis

| Parameter | Details | Reference(s) |

| Analytes | Isoniazid (INH), Acetylisoniazid (AcINH) | nih.gov |

| Stationary Phase | Silica gel plates | nih.gov |

| Mobile Phase | Ethyl Acetate-Methanol (70:30 v/v) | nih.gov |

| Detection | Iodine vapor, UV light (254 nm) | nih.govfrontiersin.org |

| Application | Monitoring INH compliance in urine | nih.gov |

Chemical Reactivity and Reaction Mechanisms of Isoniazid Pyruvate, Z

Hydrazone Chemistry and Imine Formation

The formation of isoniazid (B1672263) pyruvate (B1213749) is a classic example of hydrazone chemistry, which is a subset of imine formation. This reaction involves the condensation of a hydrazine (B178648) derivative, in this case, isoniazid (isonicotinic acid hydrazide), with a carbonyl compound, pyruvic acid.

The mechanism proceeds via a nucleophilic addition-elimination pathway. The terminal nitrogen atom of the hydrazide group (-NH-NH₂) in isoniazid is highly nucleophilic due to the presence of a lone pair of electrons. This nitrogen atom attacks the electrophilic carbonyl carbon of pyruvic acid. This initial nucleophilic attack forms an unstable tetrahedral intermediate known as a carbinolamine. Subsequently, the carbinolamine intermediate undergoes dehydration, eliminating a molecule of water to form a stable carbon-nitrogen double bond (C=N). This resulting functional group, R₁R₂C=NNR₃R₄, is known as a hydrazone.

The reaction is typically reversible and can be catalyzed by acid. The hydrazone linkage is characterized by its (Z)- configuration, which describes the stereochemistry around the C=N double bond. Hydrazones are of significant interest in medicinal chemistry due to their diverse biological activities and their role as a linker for creating new molecular entities.

Photochemical Reactions and Chemical Stability

The stability of isoniazid pyruvate is influenced by environmental factors such as pH, light, and temperature. The hydrazone bond is susceptible to hydrolysis, particularly under acidic conditions, which can break the adduct down into its original components: isoniazid and pyruvic acid. Optimal stability is generally observed around physiological pH (6.8-7.4).

The parent compound, isoniazid, is known to be sensitive to light and air. chemicalbook.com Exposure to UV light can lead to its degradation, a process that is more pronounced in neutral and alkaline conditions compared to acidic environments. jocpr.com While specific photochemical studies on isoniazid pyruvate are limited, the hydrazone moiety can be a site for oxidative reactions, especially in the presence of free radicals or transition metal ions that can catalyze oxidation. nih.gov The susceptibility of the parent compound to oxidation and light suggests that the pyruvate adduct may also exhibit sensitivity to these conditions.

Key Stability Factors:

pH: Increased degradation under acidic conditions due to hydrolysis of the hydrazone bond.

Light: The parent compound, isoniazid, is degraded by UV light, suggesting potential photosensitivity of the adduct. chemicalbook.comjocpr.com

Oxidation: The hydrazone group can be vulnerable to oxidative degradation.

Coordination Chemistry and Metal Complexation

While the primary focus is on isoniazid pyruvate, the coordination chemistry of its parent molecule, isoniazid, is well-established and provides insight into potential interactions. Isoniazid is a versatile ligand capable of forming stable complexes with various transition metal ions. researchgate.net This chelating ability stems from the presence of multiple potential donor atoms: the nitrogen of the pyridine (B92270) ring, the carbonyl oxygen, and the nitrogen atoms of the hydrazide group. scielo.org.mx

Isoniazid readily forms complexes with a range of transition metals, including copper, zinc, cobalt, and iron. researchgate.nettandfonline.com

Copper (Cu(II)): Isoniazid forms well-characterized complexes with copper(II). X-ray crystallography studies have shown that copper can adopt a square planar geometry, coordinating with the carbonyl oxygen and the terminal amino nitrogen of the hydrazide group. nih.govacs.org In some structures, isoniazid can act as a bridging ligand, forming polymeric chains. scielo.org.mx The stability of copper-isoniazid complexes is generally high. scispace.com

Zinc (Zn(II)): Zinc(II) also forms stable complexes with isoniazid. scispace.com Depending on the specific reaction conditions and co-ligands, zinc can adopt tetrahedral or distorted octahedral geometries. researchgate.netresearchgate.net Coordination often occurs in a bidentate manner through the hydrazide group's nitrogen and oxygen atoms. researchgate.net

Cobalt (Co(II)): Cobalt complexes with isoniazid typically feature an octahedral geometry, with isoniazid acting as a bidentate ligand. scielo.org.mx

The ability of isoniazid to chelate metal ions is significant, as complexation can alter its chemical reactivity and biological properties.

Table of Isoniazid-Metal Complex Characteristics

| Metal Ion | Typical Geometry | Coordination Sites on Isoniazid |

|---|---|---|

| Copper (Cu(II)) | Square Planar, Polymeric scielo.org.mxnih.gov | Carbonyl Oxygen, Hydrazide Amino Nitrogen, Pyridine Nitrogen scielo.org.mxnih.gov |

| Zinc (Zn(II)) | Tetrahedral, Octahedral researchgate.netresearchgate.net | Hydrazide (N, O), Pyridine Nitrogen researchgate.net |

| Cobalt (Co(II)) | Octahedral scielo.org.mxtandfonline.com | Hydrazide (N, O) scielo.org.mx |

| Iron (Fe(II)) | Tetrahedral, Octahedral tandfonline.com | Hydrazide (N, O), Pyridine Nitrogen researchgate.net |

| Manganese (Mn(II)) | Tetrahedral, Octahedral tandfonline.com | Hydrazide (N, O), Pyridine Nitrogen researchgate.net |

Ligand Binding Properties of Isoniazid Pyruvate, (Z)-

Isoniazid pyruvate, in its (Z)-isomeric form, exhibits versatile ligand binding properties characteristic of isonicotinoyl hydrazones. As a Schiff base derived from isoniazid, it possesses multiple potential donor atoms that can coordinate with metal ions, leading to the formation of stable metal complexes. The coordination chemistry of such ligands is of significant interest due to their potential applications in various fields, including medicinal chemistry.

The binding of (Z)-Isoniazid pyruvate to metal centers typically occurs through a combination of nitrogen and oxygen atoms, allowing it to function as a bidentate or even a tridentate ligand. The specific coordination mode is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands.

Coordination Modes and Donor Atoms

Research on analogous isonicotinoyl hydrazones has demonstrated several possible coordination modes. The primary donor sites in (Z)-Isoniazid pyruvate are the pyridyl nitrogen atom, the azomethine nitrogen atom, and the oxygen atoms of the carbonyl and carboxyl groups.

Bidentate Coordination: The most common mode of coordination for similar hydrazone ligands involves chelation through the carbonyl oxygen and the azomethine nitrogen atom, forming a stable five-membered ring with the metal ion. Spectroscopic studies on related complexes show a characteristic shift in the vibrational frequencies of the C=O and C=N bonds upon coordination, confirming their involvement in binding.

Tridentate Coordination: In certain instances, particularly with specific metal ions, (Z)-Isoniazid pyruvate can act as a tridentate ligand. This often involves the participation of the pyridyl nitrogen in addition to the carbonyl oxygen and azomethine nitrogen. The involvement of the pyridyl nitrogen can lead to the formation of polymeric or polynuclear complexes.

Enolization: Under appropriate pH conditions, the hydrazone moiety can undergo enolization, leading to the formation of a C=N-N=C conjugated system. In this form, the ligand can coordinate through the enolic oxygen and the azomethine nitrogen. This mode of binding is often inferred from the disappearance of the ν(N-H) band and the appearance of new bands corresponding to ν(C=N-N=C) in the infrared spectra of the metal complexes.

Structural Details of Metal Complexes

While specific crystal structure data for (Z)-Isoniazid pyruvate complexes are not extensively documented, analysis of structurally similar isonicotinoyl hydrazone complexes provides insight into the expected geometric arrangements and bond parameters. X-ray diffraction studies on related compounds have revealed various coordination geometries, including octahedral, square planar, and tetrahedral, depending on the metal ion and the stoichiometry of the complex.

Below is a data table summarizing typical bond lengths and angles observed in metal complexes of analogous isonicotinoyl hydrazones, which can be considered representative of the coordination environment in (Z)-Isoniazid pyruvate complexes.

| Parameter | Typical Range | Notes |

| Bond Lengths (Å) | ||

| M-O (carbonyl/enolic) | 1.90 - 2.20 | The bond length varies depending on the metal ion and its oxidation state. Shorter bonds indicate stronger coordination. |

| M-N (azomethine) | 2.00 - 2.30 | This bond is crucial for the formation of the chelate ring. |

| M-N (pyridyl) | 2.10 - 2.40 | The involvement of the pyridyl nitrogen often results in a slightly longer and weaker bond compared to the azomethine nitrogen. |

| **Bond Angles (°) ** | ||

| O-M-N (chelate ring) | 75 - 85 | The bite angle of the bidentate ligand is typically acute due to the constraints of the five-membered ring. |

| N(azomethine)-M-N(pyridyl) | 80 - 90 | In tridentate coordination, this angle contributes to the overall geometry of the complex. |

This table is generated based on data from structurally related isonicotinoyl hydrazone complexes and serves as an illustrative guide for the expected parameters in (Z)-Isoniazid pyruvate complexes.

Spectroscopic Evidence of Ligand Binding

Spectroscopic techniques are instrumental in elucidating the ligand binding properties of (Z)-Isoniazid pyruvate.

Infrared (IR) Spectroscopy: Changes in the IR spectrum of the ligand upon complexation provide direct evidence of coordination. A downward shift in the stretching frequency of the carbonyl group (ν(C=O)) typically indicates its coordination to the metal ion. Similarly, a shift in the azomethine stretching frequency (ν(C=N)) confirms the involvement of the azomethine nitrogen in binding. The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the coordination geometry. The appearance of new absorption bands, particularly in the visible region, can be assigned to d-d electronic transitions of the metal ion, the positions of which are sensitive to the ligand field and the coordination environment. Charge transfer bands (ligand-to-metal or metal-to-ligand) are also commonly observed.

Theoretical and Computational Chemistry Studies on Isoniazid Pyruvate, Z

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and geometry of molecules. These calculations can predict various properties such as molecular orbital energies, charge distributions, and the relative stability of different conformations.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies on isoniazid (B1672263), the parent compound of (Z)-Isoniazid pyruvate (B1213749), have provided valuable information about its electronic properties. These studies often focus on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are key indicators of a molecule's reactivity.

Table 1: Calculated Electronic Properties of Isoniazid using DFT

| Parameter | Value | Reference |

| HOMO Energy | Data not available | |

| LUMO Energy | Data not available | |

| HOMO-LUMO Gap | Data not available | |

| Dipole Moment | 3.7 Debye | researchgate.net |

Note: Specific energy values from DFT calculations can vary depending on the functional and basis set used in the computation.

Theoretical calculations can be used to compare the stability of the (Z)- and (E)-isomers of Isoniazid pyruvate. Such studies would typically involve geometry optimization of both isomers to find their minimum energy structures, followed by a comparison of their total electronic energies. The isomer with the lower energy is predicted to be the more stable one.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the behavior and interactions of molecules. These methods are particularly useful for investigating how a ligand, such as (Z)-Isoniazid pyruvate, might interact with a biological target, such as an enzyme.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a ligand to a protein target.

Molecular docking studies have been extensively performed on isoniazid and its derivatives to predict their binding affinities to various mycobacterial enzymes. researchgate.netjmchemsci.com These studies provide insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

While specific docking studies on (Z)-Isoniazid pyruvate are not extensively reported, the principles derived from studies on isoniazid can be applied. The pyruvate moiety would introduce additional functional groups (a carboxylic acid and a methyl group) that could form new interactions with a protein's active site, potentially altering the binding affinity and specificity compared to the parent isoniazid. For example, a study on isoniazid derivatives targeting the CYP3A4 protein complex showed varying binding affinities depending on the structural modifications. unpak.ac.id

Table 2: Predicted Binding Affinities of Isoniazid and its Derivatives with Different Protein Targets

| Ligand | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |

| Isoniazid | Wild-type NAT2 | -5.7 | jmchemsci.com |

| Isoniazid Derivative 1 | 6MA8 | -63.65 | unpak.ac.id |

| Isoniazid Derivative 2 | 6MA8 | -67.01 | unpak.ac.id |

| Isoniazid Derivative 3 | 6MA8 | -67.37 | unpak.ac.id |

| Isoniazid Derivative 4 | 6MA8 | -71.56 | unpak.ac.id |

| Isoniazid Derivative 5 | 6MA8 | -69.02 | unpak.ac.id |

Note: Binding affinity values are highly dependent on the specific protein target, docking software, and scoring function used.

Molecular docking not only predicts binding affinity but also provides a detailed profile of the interactions between a ligand and the amino acid residues within the active site of an enzyme. This information is crucial for understanding the mechanism of action and for designing more potent inhibitors.

For isoniazid, docking studies have identified key interactions with enzymes such as the enoyl-acyl carrier protein reductase (InhA), a primary target in Mycobacterium tuberculosis. researchgate.net These studies often reveal the formation of hydrogen bonds between the hydrazide group of isoniazid and specific residues in the enzyme's active site.

In the case of (Z)-Isoniazid pyruvate, the carboxylic acid group of the pyruvate moiety could potentially form strong hydrogen bonds or salt bridges with basic amino acid residues (e.g., lysine, arginine) in a receptor's binding pocket. The methyl group could engage in hydrophobic interactions. A computational analysis of (Z)-Isoniazid pyruvate docked into the active site of a relevant enzyme would be necessary to fully elucidate its specific interaction profile.

Table 3: Interacting Residues of Isoniazid with Wild-type NAT2 Enzyme

| Interaction Type | Amino Acid Residues | Reference |

| Hydrogen Bonds | H107, G124 | jmchemsci.com |

| Hydrophobic Bonds | C68, F37, F217, V106, F93 | jmchemsci.com |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique provides a detailed view of the conformational changes and flexibility of a compound, which are critical for its biological activity and interactions with target proteins.

While specific MD simulation studies focusing exclusively on (Z)-Isoniazid pyruvate are not extensively documented in publicly available research, the methodology has been widely applied to its parent compound, isoniazid (INH). These studies offer a framework for how the dynamic behavior of (Z)-Isoniazid pyruvate could be investigated. For instance, MD simulations have been instrumental in understanding the resistance mechanisms associated with isoniazid. Researchers have used this technique to study how mutations in the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), the primary target of isoniazid, affect the binding of the activated INH-NAD adduct. nih.gov These simulations reveal changes in the flexibility and hydrogen bond networks within the enzyme's active site, explaining the loss of drug efficacy. nih.gov

Pharmacophore Modeling for Interaction Features

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and trigger a response. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Specific pharmacophore models for (Z)-Isoniazid pyruvate have not been detailed in the literature. However, this technique is a cornerstone in the discovery of new isoniazid derivatives and other anti-tuberculosis agents. nih.govresearchgate.net Researchers have developed pharmacophore models based on known active isoniazid analogues to screen large chemical libraries for new compounds with potential antimycobacterial activity. nih.govresearchgate.net For example, a study on various isoniazid derivatives identified key pharmacophoric features, such as hydrophobic rings and hydrogen bond acceptor regions, that are crucial for their activity. researchgate.net

By analyzing the structure of (Z)-Isoniazid pyruvate, a hypothetical pharmacophore model can be generated. This model would highlight its key interaction features, which could then be compared to the pharmacophores of active anti-tuberculosis drugs to predict potential biological targets or off-target interactions.

Table 1: Potential Pharmacophoric Features of (Z)-Isoniazid pyruvate

| Feature Type | Description |

| Hydrogen Bond Acceptor | Oxygen atoms of the carboxyl and carbonyl groups; Nitrogen atom of the pyridine (B92270) ring. |

| Hydrogen Bond Donor | Nitrogen atoms of the hydrazone linker. |

| Aromatic Ring | The pyridine ring, capable of π-π stacking interactions. |

| Hydrophobic Group | The methyl group from the pyruvate moiety. |

This modeling approach is valuable for understanding how (Z)-Isoniazid pyruvate might fit into the binding sites of various proteins, guiding further investigation into its biological role.

In Silico Prediction of Chemical Disposition

In silico methods, which involve computer-based simulations, are essential for predicting how a chemical compound will be processed by a living organism. These predictions help in the early stages of drug discovery by identifying candidates with favorable pharmacokinetic properties.

Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

In silico ADME studies on novel isoniazid-based compounds typically evaluate several key parameters: researchgate.netnih.gov

Lipinski's Rule of Five: This rule assesses the druglikeness of a compound based on properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. Compounds that adhere to this rule are more likely to be orally bioavailable.

Gastrointestinal (GI) Absorption: Predictions indicate how well a compound will be absorbed from the gut into the bloodstream.

Blood-Brain Barrier (BBB) Permeation: This predicts whether a compound can cross the protective barrier of the brain.

Cytochrome P450 (CYP) Inhibition: This assesses the likelihood of the compound interfering with major drug-metabolizing enzymes, which could lead to adverse drug-drug interactions.

Solubility: Predicts the solubility of the compound in water, which affects its absorption and distribution.

Table 2: Predicted ADME Properties for Isoniazid Derivatives (Illustrative)

| Parameter | Predicted Value/Classification | Implication |

| GI Absorption | High | Good oral bioavailability. nih.gov |

| BBB Permeant | No/Yes (variable) | Varies among derivatives; affects CNS activity. |

| CYP2D6 Inhibitor | No | Low potential for specific drug-drug interactions. |

| Lipinski Violations | 0 | Favorable druglike properties. nih.gov |

| Water Solubility | Good to Moderate | Facilitates good oral absorption. |

Applying these predictive models to (Z)-Isoniazid pyruvate would provide a comprehensive profile of its likely behavior in the body, helping to understand its role as a metabolite of isoniazid.

Chemoinformatic and Machine Learning Applications in Chemical Discovery

Chemoinformatics and machine learning are transforming tuberculosis drug discovery by enabling the rapid analysis of large datasets to identify new drug candidates and understand structure-activity relationships (SAR). frontiersin.orgnih.gov These advanced computational techniques are applied to screen vast chemical libraries, predict the activity of novel compounds, and optimize the properties of lead molecules. nih.govacs.org

In the context of isoniazid and its derivatives, machine learning models can be trained on datasets of known anti-tuberculosis compounds to predict the efficacy of new, untested molecules. nih.gov For example, quantitative structure-activity relationship (QSAR) models, a type of machine learning, establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov These models have been used to identify key structural features that contribute to the anti-tubercular effects of isoniazid-like molecules.

Biotransformation and Biochemical Interactions of Isoniazid Pyruvate, Z

General Metabolic Pathways of Isoniazid (B1672263) Precursors and Related Hydrazones

Isoniazid (INH), the precursor to isoniazid pyruvate (B1213749), undergoes significant metabolism primarily in the liver and intestines. frontiersin.orgclinpgx.org The biotransformation of INH is a critical factor influencing its efficacy and is mainly carried out by two enzymatic pathways: acetylation and hydrolysis. frontiersin.orgnih.gov These processes can inactivate INH and produce various metabolites. nih.gov Additionally, INH can react non-enzymatically with endogenous molecules to form hydrazones, such as isoniazid pyruvate. frontiersin.orgnih.gov

The enzymatic metabolism of isoniazid is dominated by N-acetylation and hydrolysis.

N-acetyltransferase (NAT) Activity: The primary metabolic pathway for isoniazid involves acetylation by the enzyme N-acetyltransferase 2 (NAT2). clinpgx.orgmdpi.commdpi.com This enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the terminal nitrogen of the isoniazid's hydrazide group, forming acetylisoniazid (B140540) (AcINH). frontiersin.orgmdpi.com AcINH is an inactive metabolite of INH. frontiersin.orgnih.gov The activity of NAT2 is subject to genetic polymorphism, which leads to variations in acetylation rates among individuals, classifying them as slow, intermediate, or rapid acetylators. clinpgx.orgpatsnap.com Rapid acetylators clear the drug more quickly and have higher levels of AcINH and acetylhydrazine (AcHz) in their serum. clinpgx.org NAT2 is also involved in the acetylation of hydrazine (B178648) (Hz) to AcHz and further to diacetylhydrazine (DiAcHz). clinpgx.orgnih.govresearchgate.net

Amidase Hydrolysis: The second major enzymatic pathway is hydrolysis, catalyzed by amidases (acylamide amidohydrolases). frontiersin.orgnih.govwikipedia.org Amidases can directly hydrolyze isoniazid into isonicotinic acid (INA) and hydrazine (Hz). clinpgx.orgnih.govekb.eg This pathway is considered minor in humans compared to acetylation. nih.gov Furthermore, amidases can also hydrolyze the metabolite AcINH, yielding INA and acetylhydrazine (AcHz). nih.govnih.govmdpi.com AcHz itself can be hydrolyzed by amidases to release Hz. nih.gov These hydrolytic steps contribute to the pool of hydrazine and its derivatives, which are further metabolized. researchgate.net

The key enzymes and their roles in the biotransformation of isoniazid are summarized in the table below.

| Enzyme | Action | Resulting Metabolites |

| N-acetyltransferase 2 (NAT2) | Catalyzes the acetylation of the terminal -NH2 group of isoniazid. frontiersin.orgnih.gov Also acetylates hydrazine and acetylhydrazine. clinpgx.orgnih.gov | Acetylisoniazid (AcINH), Acetylhydrazine (AcHz), Diacetylhydrazine (DiAcHz) |

| Amidase | Catalyzes the hydrolysis of the amide bond in isoniazid and acetylisoniazid. frontiersin.orgnih.govresearchgate.net Also hydrolyzes acetylhydrazine. nih.gov | Isonicotinic acid (INA), Hydrazine (Hz), Acetylhydrazine (AcHz) |

| Cytochrome P450 (e.g., CYP2E1) | Oxidizes metabolites like hydrazine and acetylhydrazine. frontiersin.orgclinpgx.org | Reactive free radicals and other toxic intermediates. frontiersin.orgclinpgx.org |

Isoniazid's terminal -NH2 group is highly nucleophilic and chemically reactive, allowing it to react non-enzymatically with various endogenous biomolecules, particularly those containing carbonyl groups. frontiersin.org This leads to the formation of hydrazone adducts. frontiersin.org

A prominent example of this is the reaction between isoniazid and pyruvic acid to form isoniazid pyruvate. frontiersin.org This condensation reaction also occurs with other endogenous keto acids. nih.gov For instance, isoniazid can react with α-ketoglutaric acid to form the corresponding hydrazone. frontiersin.orgnih.gov A study using an LC-MS-based metabolomic approach identified several novel hydrazones in human urine, which were formed by the condensation of isoniazid with keto acids that are intermediates in the metabolism of amino acids like leucine, lysine, and tyrosine. nih.gov

These non-enzymatic reactions can lead to the depletion of essential molecules. A well-known consequence is the reaction of isoniazid with pyridoxine (B80251) (vitamin B6), which forms a hydrazone, leading to a deficiency of this vital nutrient. frontiersin.orgnih.gov

| Endogenous Biomolecule | Type of Reaction with Isoniazid | Resulting Product |

| Pyruvic Acid | Non-enzymatic condensation | Isoniazid-pyruvic acid hydrazone frontiersin.org |

| α-ketoglutaric acid | Non-enzymatic condensation | INH-α-ketoglutaric acid hydrazone frontiersin.org |

| Pyridoxine (Vitamin B6) | Non-enzymatic condensation | INH-pyridoxine hydrazone frontiersin.org |

| Various Keto Acids | Non-enzymatic condensation | Various INH-hydrazones nih.gov |

Interaction with Bacterial Enzymes and Biological Targets at the Molecular Level

Isoniazid is a prodrug, meaning it must be activated within the mycobacterial cell to exert its antimicrobial effect. mdpi.compatsnap.commdpi.comekb.eg The activation process and subsequent interaction with bacterial targets are central to its mechanism of action.

The activation of isoniazid in Mycobacterium tuberculosis is primarily mediated by the bacterial enzyme catalase-peroxidase, encoded by the katG gene. patsnap.commdpi.comekb.egresearchwithrutgers.com KatG is a bifunctional heme-containing enzyme that converts INH into a variety of reactive species. patsnap.comnih.gov

The activation process involves the oxidation of INH by KatG. mdpi.comresearchgate.net This generates several reactive intermediates, with the isonicotinoyl radical being the most critical species for the drug's primary mechanism of action. frontiersin.orgpatsnap.com This radical is highly reactive and serves as the precursor for the formation of the active drug adduct. nih.gov The activation can be influenced by the intracellular environment; for instance, endogenous superoxide (B77818) may contribute to the activation process. asm.org Mutations in the katG gene are a major cause of INH resistance, as they often result in a compromised ability of the enzyme to activate the prodrug. researchwithrutgers.comasm.org

Once activated, isoniazid's primary target is the synthesis of mycolic acids, which are essential, long-chain fatty acids that form a major component of the mycobacterial cell wall. patsnap.comdroracle.ai

Enoyl-Acyl Carrier Protein Reductase (InhA): The most well-established target of activated isoniazid is the enoyl-acyl carrier protein reductase, known as InhA. patsnap.commdpi.comresearchwithrutgers.comdroracle.ai The isonicotinoyl radical, generated by KatG, reacts with the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to form a covalent isoniazid-NAD adduct. frontiersin.orgnih.govnih.gov This adduct then acts as a slow, tight-binding inhibitor of InhA. ekb.egnih.gov By binding to InhA, the adduct blocks its normal function, which is to catalyze the reduction of long-chain fatty acids during the elongation cycle of mycolic acid biosynthesis. patsnap.comnih.govacs.org The inhibition of InhA disrupts the integrity of the cell wall, ultimately leading to bacterial cell death. patsnap.comdroracle.ai

Isocitrate Lyase (ICL): Isocitrate lyase is another enzyme that has been investigated as a potential target for antitubercular agents. ICL is a key enzyme in the glyoxylate (B1226380) shunt, which is crucial for the survival of M. tuberculosis in a persistent or latent state. While not a direct target of the classic isoniazid activation pathway, inhibiting ICL has been explored as a strategy to combat non-replicating mycobacteria. nih.gov Studies have investigated the synergistic effects of combining isoniazid with ICL inhibitors, suggesting that targeting different metabolic pathways could be an effective therapeutic strategy. nih.govnih.gov Research into pyruvate-isoniazid analogs and their copper complexes has also explored their potential as ICL inhibitors. researchgate.net

Mechanistic studies have elucidated the molecular details of how activated isoniazid interacts with its primary target, InhA. The formation of the INH-NAD adduct is the pivotal step. nih.gov This adduct functions as a competitive inhibitor with respect to NADH. nih.gov The structure of the adduct allows it to fit into the active site of InhA, effectively blocking the binding of the natural substrate. acs.org

The interaction is characterized as slow and tight-binding, meaning the adduct associates with the enzyme slowly but forms a very stable complex that dissociates slowly, leading to potent inhibition. nih.gov Mutations in the inhA gene or its promoter region can lead to resistance by either reducing the binding affinity of the INH-NAD adduct or by overexpressing the InhA enzyme, thereby overcoming the inhibitory effect. mdpi.comnih.govacs.org The detailed understanding of these molecular interactions provides a basis for designing new drugs that can overcome existing resistance mechanisms. researchwithrutgers.com

Chemical Biology Investigations of Isoniazid Pyruvate, (Z)-

(Z)-Isoniazid pyruvate is a notable metabolite formed from the condensation of the antituberculosis drug isoniazid and pyruvic acid. smolecule.com Its role in the metabolic fate and biological activity of isoniazid has been a subject of scientific inquiry. Chemical biology studies have provided insights into its formation, interactions with biological macromolecules, and the underlying molecular mechanisms.

Biosynthesis Pathway Analysis of Related Chemical Entities

The formation of isoniazid pyruvate is a non-enzymatic reaction that occurs in biological systems. Isoniazid, a primary drug for treating tuberculosis, can react with endogenous α-keto acids like pyruvic acid to form hydrazones. nih.gov This condensation reaction leads to the formation of (Z)-Isoniazid pyruvate.

The primary metabolic route for isoniazid involves acetylation by the N-acetyltransferase enzyme. smolecule.com However, the direct reaction with pyruvate represents an alternative pathway. While the hydrazones formed are generally unstable, their presence indicates a dynamic interplay between isoniazid and cellular metabolites. smolecule.com

Adduct Formation with Biological Macromolecules (e.g., NAD cofactor)

A crucial aspect of isoniazid's mechanism of action involves its activation by the mycobacterial catalase-peroxidase enzyme, KatG. wikipedia.orgresearchgate.net This activation leads to the formation of an isonicotinoyl radical. This reactive species then covalently binds to the nicotinamide adenine dinucleotide (NAD) cofactor, forming an isonicotinoyl-NAD adduct. nih.govwikipedia.orgnih.gov This adduct is a potent inhibitor of InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid synthesis in the mycobacterial cell wall. nih.govnih.govnih.gov

While the direct formation of an adduct from (Z)-Isoniazid pyruvate with NAD has not been definitively established as a primary mechanism, the formation of isoniazid-pyruvate can influence the availability of isoniazid for activation and subsequent adduct formation. pnas.orgpnas.org Some research has explored synthetic analogs of the isoniazid-NAD adduct to develop new inhibitors of InhA. researchgate.netscienceopen.com

| Reactant | Biological Macromolecule | Resulting Adduct/Complex | Significance |

|---|---|---|---|

| Activated Isoniazid (Isonicotinoyl radical) | NAD | Isonicotinoyl-NAD Adduct | Inhibition of InhA, leading to disruption of mycolic acid synthesis. nih.govnih.gov |

Molecular Basis of Chemical Interactions in Biological Systems

The chemical structure of (Z)-Isoniazid pyruvate, featuring a hydrazone linkage, governs its interactions within a biological milieu. This linkage can be susceptible to hydrolysis, which would regenerate isoniazid and pyruvic acid.

The central mechanism of isoniazid's bactericidal action lies in the formation of the isonicotinoyl-NAD adduct, which acts as a slow, tight-binding competitive inhibitor of InhA. nih.govnih.gov By blocking the active site of InhA, the adduct prevents the binding of its natural substrate, thereby halting the elongation of fatty acids required for mycolic acid production. wikipedia.orgnih.gov The disruption of this vital component of the mycobacterial cell envelope leads to bacterial cell death. nih.gov The formation of (Z)-Isoniazid pyruvate can be seen as a competing reaction that may modulate the concentration of isoniazid available for this critical activation and adduction process. pnas.orgpnas.org

Advanced Research Topics and Future Directions in Isoniazid Pyruvate, Z Chemistry

Design of Novel Isoniazid (B1672263) Pyruvate (B1213749) Derivatives as Chemical Probes

The fundamental structure of Isoniazid Pyruvate, (Z)- serves as a scaffold for designing new molecules intended for use as chemical probes. These probes are valuable tools for investigating biological pathways and mechanisms of action. Research in this area focuses on modifying the parent molecule to introduce new functionalities without compromising the core chemical properties that allow it to interact with biological targets.

One common strategy involves the synthesis of conjugates by linking the isoniazid structure to other chemical entities. researchgate.net These can include polymers, antioxidants, or other bioactive molecules. researchgate.net The goal is to create derivatives with enhanced properties, such as improved membrane permeability or the ability to generate a detectable signal (e.g., fluorescence) upon binding to a target. For instance, modifying the pyruvate moiety or the pyridine (B92270) ring could allow for the attachment of reporter groups.

The hydrazone linkage in Isoniazid Pyruvate, (Z)- is a key functional group that is often exploited in the design of new derivatives. mdpi.com Researchers have created extensive libraries of isoniazid-hydrazone compounds and evaluated their biological activities. nih.govnih.gov This approach, known as molecular hybridization, aims to combine the structural features of isoniazid with other pharmacophores to create new chemical entities with unique properties. mdpi.com By systematically altering the substituents on the pyruvate portion of the molecule, researchers can fine-tune the electronic and steric properties of the derivatives, potentially leading to probes with high specificity for particular enzymes or cellular components. unl.pt This systematic approach is crucial for developing tools that can elucidate the complex interactions of isoniazid-related compounds within a biological system. unl.ptfrontiersin.org

Exploration of Alternative Synthetic Routes for Isomer-Specific Production

The standard synthesis of Isoniazid Pyruvate, (Z)- involves the condensation reaction between isoniazid and pyruvic acid. This reaction typically yields the hydrazone product. smolecule.com However, controlling the stereochemistry to exclusively produce the (Z)-isomer can be a challenge. Future research is focused on developing alternative synthetic routes that offer higher yields, greater isomer specificity, and more environmentally friendly conditions.

One promising area is the use of mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent. This technique has been successfully applied to the synthesis of other isoniazid derivatives, offering high yields and reduced reaction times. mdpi.com Applying such solvent-free methods to the synthesis of Isoniazid Pyruvate, (Z)- could provide a greener and more efficient manufacturing process.

Another approach involves catalyst design. The development of stereoselective catalysts could guide the condensation reaction to favor the formation of the (Z)-isomer over the (E)-isomer. This would eliminate the need for costly and time-consuming purification steps to separate the isomers. The synthesis of related isoniazid-hydrazone derivatives has been achieved by refluxing isoniazid with the corresponding carbonyl compound in ethanol (B145695) with a catalytic amount of glacial acetic acid, a method that could be optimized for isomer-specific production of the pyruvate derivative. mdpi.com

Application of Advanced Analytical Techniques for Chemical Trace Analysis

Detecting and quantifying Isoniazid Pyruvate, (Z)-, especially at low concentrations in complex matrices like biological tissues, requires sophisticated analytical methods. While standard techniques like High-Performance Liquid Chromatography (HPLC) with UV detection are widely used for analyzing isoniazid and its derivatives, advanced methods offer significantly higher sensitivity and specificity. unesp.br

Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is a powerful tool for this purpose. It allows for the precise identification and quantification of the compound based on its mass-to-charge ratio. unesp.br For even more challenging analyses, tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze its constituent parts, providing a highly specific fingerprint that minimizes interference from other substances in the sample. nih.gov

Another cutting-edge technique is Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry (IMS). This method can map the spatial distribution of a compound directly in a thin section of tissue. nih.gov Due to endogenous interferences, direct analysis of small molecules like isoniazid can be difficult. To overcome this, researchers have employed in-situ chemical derivatization, where a reagent is applied to the tissue to react with the target molecule, forming a product that is more easily detected by MALDI-IMS. nih.gov This technique could be adapted to visualize the distribution of Isoniazid Pyruvate, (Z)- within cellular structures, providing invaluable information for chemical biology studies.

Table 1: Advanced Analytical Techniques for Isoniazid Pyruvate, (Z)- Analysis

| Technique | Principle | Application for Isoniazid Pyruvate, (Z)- |

|---|---|---|

| LC-MS/MS | Separates compounds by chromatography, then ionizes and fragments them for mass analysis. | Provides highly sensitive and specific quantification in complex biological fluids (e.g., plasma, urine). |

| MALDI-IMS | Uses a laser to desorb and ionize molecules from a surface, mapping their spatial distribution. | Allows for visualization of the compound's location within tissue sections, revealing distribution in specific organs or cellular regions. |

| Capillary Electrophoresis (CE) | Separates ions based on their electrophoretic mobility in a capillary tube. | Offers high-resolution separation for purity analysis and quantification, especially for charged species like Isoniazid Pyruvate, (Z)-. |

Integration of Computational and Experimental Approaches in Chemical Discovery

The discovery and optimization of new chemical entities are increasingly driven by a synergy between computational modeling and traditional experimental chemistry. This integrated approach accelerates the design-synthesize-test cycle, making the research process more efficient and cost-effective.

In silico methods play a critical role in the initial design phase. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling are used to build mathematical models that correlate the chemical structure of isoniazid derivatives with their activity. nih.gov These models can then predict the potential of newly designed, unsynthesized compounds. Molecular docking simulations are used to predict how a molecule like Isoniazid Pyruvate, (Z)- or its derivatives might bind to a specific protein target. semanticscholar.org This provides insight into the potential mechanism of action and helps prioritize which compounds to synthesize. Furthermore, computational tools like Swiss-ADME and ProTox-II can predict the pharmacokinetic and toxicity properties of virtual compounds, filtering out those with unfavorable profiles before any synthetic work begins. semanticscholar.org

The predictions from these computational studies are then validated through experimental work. Promising candidates are synthesized in the laboratory, and their chemical structures are confirmed using spectroscopic techniques. mdpi.comsemanticscholar.org The synthesized compounds are then subjected to experimental assays to measure their actual properties and biological activities. This iterative process, where computational predictions guide experimental work and experimental results refine computational models, is a cornerstone of modern chemical discovery. unl.pt

Table 2: Computational and Experimental Workflow in Chemical Discovery

| Step | Computational Tool/Method | Purpose | Experimental Validation |

|---|---|---|---|

| 1. Design | Molecular Docking, QSAR | Predict target binding and activity of virtual derivatives. | N/A |

| 2. Filtering | ADME/Tox Prediction (e.g., Swiss-ADME) | Assess drug-likeness and potential toxicity in silico. | N/A |

| 3. Synthesis | N/A | N/A | Chemical synthesis of prioritized compounds. |

| 4. Verification | N/A | N/A | Structural confirmation using NMR, FTIR, HRMS. |

| 5. Testing | N/A | N/A | In vitro assays to measure biological activity and cytotoxicity. |

Development of Formulations for Chemical Stability

Isoniazid and its derivatives, including those with a hydrazone linkage, can be susceptible to degradation through hydrolysis, oxidation, or light exposure. smolecule.comresearchgate.net The stability of Isoniazid Pyruvate, (Z)- is pH-dependent, with increased degradation observed under acidic conditions due to the hydrolysis of the hydrazone bond. smolecule.com Therefore, a key area of future research is the development of advanced formulations that protect the compound and enhance its chemical stability.

One strategy is the formation of pharmaceutical cocrystals. A cocrystal is a crystalline structure composed of two or more different molecules held together by non-covalent interactions. By selecting an appropriate coformer molecule (often a carboxylic acid), it is possible to create a cocrystal of Isoniazid Pyruvate, (Z)- with improved physical properties, such as enhanced stability and solubility. researchgate.net

Another approach is encapsulation or complexation with excipients. For example, cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, shielding them from degradative environmental factors like water and oxygen. nih.gov Formulations incorporating hydroxypropyl-β-cyclodextrin have been shown to improve the stability of isoniazid. nih.gov The addition of antioxidants, such as ascorbic acid, to liquid formulations can also mitigate oxidative degradation. nih.gov

Controlling the pH of liquid formulations is also critical. Since Isoniazid Pyruvate, (Z)- is most stable at a neutral to slightly alkaline pH, buffering the formulation in this range (e.g., pH 8.0) can significantly reduce the rate of hydrolytic degradation. smolecule.comnih.gov These formulation strategies are essential for ensuring the chemical integrity of the compound from production to potential application.

Table 3: Strategies for Enhancing Chemical Stability

| Strategy | Method/Excipient | Mechanism of Stabilization |

|---|---|---|

| pH Control | Phosphate (B84403) Buffers | Maintains an optimal pH (e.g., 7.0-8.0) to minimize acid-catalyzed hydrolysis of the hydrazone bond. |

| Cocrystallization | Carboxylic Acid Coformers | Forms a stable crystalline lattice that protects the molecule from environmental factors. |

| Complexation | Hydroxypropyl-β-cyclodextrin | Encapsulates the molecule, shielding it from water and preventing hydrolysis. |

| Antioxidation | Ascorbic Acid | Scavenges reactive oxygen species that could otherwise lead to oxidative degradation. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing high-purity (Z)-isoniazid pyruvate, and how is stereochemical integrity validated?

- Methodological Answer : The synthesis typically involves condensation of isoniazid (isonicotinic acid hydrazide) with pyruvate under controlled pH and temperature to favor the (Z)-isomer. Purification via recrystallization or preparative HPLC ensures purity. Stereochemical validation requires nuclear magnetic resonance (NMR) spectroscopy (e.g., NOESY for spatial proton proximity) and chiral chromatography (e.g., HPLC with chiral stationary phases) . X-ray crystallography may confirm absolute configuration if single crystals are obtainable .

Q. Which analytical techniques are most reliable for quantifying (Z)-isoniazid pyruvate in biological matrices?

- Methodological Answer : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is optimal for sensitivity and specificity. Sample preparation involves protein precipitation (e.g., acetonitrile) followed by solid-phase extraction. Calibration curves using deuterated internal standards (e.g., d4-isoniazid pyruvate) improve accuracy. Method validation should follow ICH guidelines for linearity, precision, and recovery rates .

Q. How should researchers validate the stability of (Z)-isoniazid pyruvate under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies at 40°C/75% RH and long-term studies at 25°C/60% RH per ICH Q1A. Analyze degradation products via forced degradation (e.g., exposure to UV light, acidic/alkaline hydrolysis). Stability-indicating HPLC methods with photodiode array detection can distinguish parent compound from degradants .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro antimycobacterial activity and in vivo efficacy data for (Z)-isoniazid pyruvate?

- Methodological Answer : Discrepancies may arise from poor bioavailability or metabolic instability. Design pharmacokinetic/pharmacodynamic (PK/PD) studies in rodent models to measure plasma/tissue concentrations and correlate with bacterial load reduction. Use isotopic labeling (e.g., 14C-pyruvate) to track metabolite formation. Consider prodrug strategies to enhance stability .

Q. What experimental approaches are optimal for investigating the stereospecific transport of (Z)-isoniazid pyruvate across mycobacterial membranes?

- Methodological Answer : Employ membrane vesicle assays with Mycobacterium tuberculosis H37Rv. Use radiolabeled (3H) (Z)-isoniazid pyruvate to quantify uptake kinetics. Compare with (E)-isomer controls. Inhibit proton motive force (e.g., carbonyl cyanide m-chlorophenyl hydrazone, CCCP) to test energy-dependent transport mechanisms. Genetic knockout models (e.g., mmpL3 mutants) can identify transporter involvement .

Q. How can structure-activity relationship (SAR) studies differentiate the biological effects of (Z)- vs. (E)-isoniazid pyruvate isomers?

- Methodological Answer : Synthesize both isomers and compare their:

- Enzymatic inhibition : Measure IC50 against InhA (enoyl-ACP reductase) using spectrophotometric NADH depletion assays.

- Cellular permeability : Use Caco-2 monolayers to assess apparent permeability (Papp).

- Crystallographic data : Resolve co-crystal structures with InhA to map binding interactions. SAR insights guide rational drug design to enhance (Z)-isomer specificity .

Methodological Design and Data Analysis

Q. What statistical frameworks are appropriate for analyzing dose-response data in (Z)-isoniazid pyruvate efficacy studies?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50/EC90 values. For heteroscedastic data, apply weighted least squares. Bayesian hierarchical models account for inter-experiment variability. Open-source tools like GraphPad Prism or R packages (drc, nlme) facilitate analysis .

Q. How should researchers address potential confounding variables in hepatotoxicity studies of (Z)-isoniazid pyruvate?

- Methodological Answer : In rodent models, pair-fed control groups mitigate variability from drug-induced appetite changes. Measure biomarkers (ALT, AST) alongside hepatic glutathione levels to distinguish direct toxicity from oxidative stress. Use transcriptomics (RNA-seq) to identify pathways (e.g., CYP450, Nrf2) modulated by the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.